N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride
Description
N-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a tertiary amine structure with methyl and 2-methylbutyl substituents on the nitrogen atom. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological research and industrial applications. Pyrrolidine derivatives are widely studied for their bioactivity, particularly in neuropharmacology and antimicrobial contexts.
Properties
CAS No. |
2613388-97-7 |
|---|---|
Molecular Formula |
C10H24Cl2N2 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-9(2)8-12(3)10-5-6-11-7-10;;/h9-11H,4-8H2,1-3H3;2*1H |
InChI Key |
UIKSCIBLWRBXID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C)C1CCNC1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with N-methyl-N-(2-methylbutyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The compound is compared to related pyrrolidine derivatives, focusing on substituent effects and biological activities:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Salt Form | Key Applications/Bioactivity | Notable Features | Reference |
|---|---|---|---|---|---|
| N-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride | N-methyl, N-(2-methylbutyl) | Dihydrochloride | Potential neuropharmacological agents | Enhanced lipophilicity, dihydrochloride improves solubility | [Inferred] |
| (R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride | N,N-dimethyl | Dihydrochloride | MAO-B inhibition (IC₅₀: 45 nM) | Chiral center critical for enantioselectivity | |
| N,N-Dimethyl-2-(pyrrolidin-3-yloxy)ethanamine dihydrochloride | Ether-linked pyrrolidine | Dihydrochloride | Anticancer, antimicrobial | Ether linkage may enhance metabolic stability | |
| 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride | Cyclopropylmethyl | Dihydrochloride | Kinase inhibition, neuroprotection | Rigid cyclopropyl group affects binding affinity | |
| N-Methylpyrrolidine | N-methyl | Free base | Limited medicinal use | Lacks complex substituents; low bioactivity |
Research Findings and Data Gaps
Available Data
- Salt-Dependent Solubility: Dihydrochloride forms of related compounds (e.g., 5-[(dimethylamino)methyl]pyridin-2-amine) show solubility >50 mg/mL in water, a trait critical for formulation .
Unresolved Questions
- Target Specificity: No published data exists on the compound’s affinity for specific receptors (e.g., serotonin, dopamine).
- Metabolic Stability : The impact of the 2-methylbutyl group on cytochrome P450 metabolism remains unstudied.
- Toxicity Profile : Preliminary safety assessments are lacking, though dihydrochloride salts generally exhibit low acute toxicity in analogs .
Biological Activity
N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 170.30 g/mol. The compound features a pyrrolidine ring substituted with a methyl group and a 2-methylbutyl group, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets, which can lead to diverse biological effects. Specific pathways involved depend on the nature of the target and the biological context in which the compound is applied.
1. Neuroscience Applications
This compound has been investigated for its potential role in treating neurological disorders. Its structural characteristics make it a candidate for exploring new therapeutic agents aimed at modulating neurotransmitter systems.
3. Enzyme Inhibition
The compound is utilized in studies focused on enzyme inhibition. Its ability to interact with specific enzymes may provide insights into new mechanisms for controlling enzymatic activity, particularly in metabolic pathways relevant to disease states.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Methylpyrrolidine | Pyrrolidine ring with methyl substitution | Basic amine; potential as a solvent |
| N-Ethyl-N-(2-methylbutyl)pyrrolidin-3-amine | Ethyl group instead of methyl | Different alkyl chain alters solubility |
| 1-Methyl-N-pentylpyrrolidine | Pentyl substitution on nitrogen | Longer alkyl chain may enhance lipophilicity |
| N-Methyl-N-(isobutyl)pyrrolidin-3-amine | Isobutyl group attached | Potentially different receptor interaction |
This table illustrates how variations in alkyl chain length and branching can significantly affect physical properties and biological activities, making this compound unique among its peers.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, providing context for understanding this compound:
- Antimicrobial Studies : Research on similar compounds indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
- Neurological Research : Investigations into related compounds have suggested possible applications in treating conditions like anxiety and depression by modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
